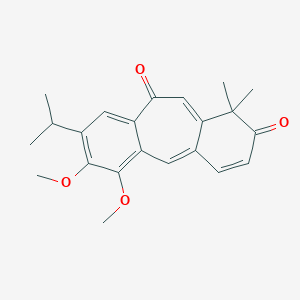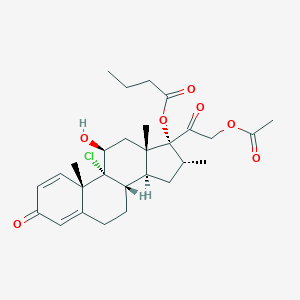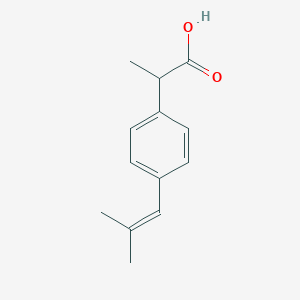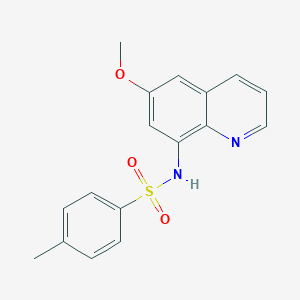
3-Bromobenzylmagnesium bromide
描述
3-Bromobenzylmagnesium bromide is an organometallic compound with the chemical formula C7H6Br2Mg. It is typically found as a colorless crystalline powder and is soluble in organic solvents such as diethyl ether and dimethylformamide, but insoluble in water . This compound is known for its strong pungent odor and corrosive properties, making it hazardous to handle without proper safety measures . It is widely used as a reagent in organic synthesis, particularly in the preparation of aromatic compounds, alcohols, aldehydes, and ketones .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-bromobenzylmagnesium bromide typically involves the reaction of benzyl bromide with magnesium bromide in an organic solvent such as dimethylformamide . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the product . The general reaction scheme is as follows: [ \text{C}_7\text{H}_7\text{Br} + \text{MgBr}_2 \rightarrow \text{C}_7\text{H}_6\text{Br}_2\text{Mg} ]
Industrial Production Methods: In industrial settings, the preparation process is scaled up and optimized for higher yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and inert atmosphere conditions. The product is then purified through distillation or recrystallization to obtain the desired purity levels .
化学反应分析
Types of Reactions: 3-Bromobenzylmagnesium bromide is a versatile reagent that undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in halogen exchange reactions.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in anhydrous conditions using diethyl ether as the solvent.
Substitution Reactions: Often involves halogenated substrates and is conducted under inert atmosphere conditions.
Reduction Reactions: May involve the use of additional reducing agents or catalysts to facilitate the reaction.
Major Products Formed:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Formed from halogen exchange reactions.
Reduced Compounds: Formed from reduction reactions.
科学研究应用
3-Bromobenzylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of intermediates for drug development.
Industry: Applied in the production of fine chemicals and materials.
作用机制
The mechanism of action of 3-bromobenzylmagnesium bromide involves its role as a nucleophilic reagent. It readily donates electrons to electrophilic centers in substrates, facilitating various organic transformations. The molecular targets include carbonyl compounds, halogenated substrates, and other electrophilic species. The pathways involved typically include nucleophilic addition, substitution, and reduction reactions .
相似化合物的比较
- Phenylmagnesium bromide
- Benzylmagnesium chloride
- 3-Chlorophenylmagnesium bromide
- 2-Bromobenzylmagnesium bromide
Comparison: 3-Bromobenzylmagnesium bromide is unique due to the presence of both bromine atoms, which enhances its reactivity compared to other similar compounds. For instance, phenylmagnesium bromide and benzylmagnesium chloride lack the additional bromine atom, making them less reactive in certain transformations. The presence of the bromine atoms in this compound also allows for selective halogen exchange reactions, which are not possible with compounds like phenylmagnesium bromide .
属性
IUPAC Name |
magnesium;1-bromo-3-methanidylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXOOFXUHZAXLO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Br.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)




![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)
![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)
![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)

![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)



